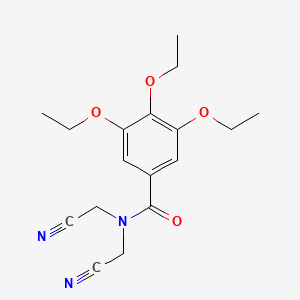

![molecular formula C21H25N5O2 B5551458 2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

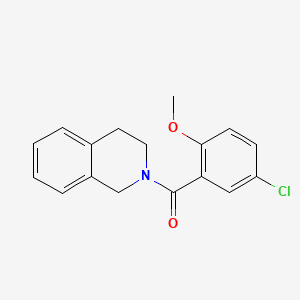

2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research on triazole derivatives, such as the compound , focuses on their synthesis and evaluation due to their wide range of biological activities. These compounds often exhibit significant antimicrobial, anti-inflammatory, and anticancer properties, making them of interest in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of triazole derivatives typically involves strategies such as the Claisen-Schmidt condensation or reactions with various aldehydes and acid chlorides. These methods allow for the introduction of diverse functional groups, enabling the customization of the molecule's biological activity and physical properties. For instance, Mahyavanshi et al. (2017) described the synthesis of triazole compounds through condensation reactions, highlighting the versatility of this approach in creating a range of derivatives (Mahyavanshi, Shukla, & Parmar, 2017).

Wissenschaftliche Forschungsanwendungen

Macrocyclic Pyridyl Polyoxazoles

Research on macrocyclic pyridyl polyoxazoles, which are structurally related compounds, indicates their significant role in stabilizing G-quadruplex DNA and exhibiting cytotoxic activity against cancer cells. These compounds have been evaluated for their potential in cancer therapeutics due to their selective G-quadruplex stabilization properties and cytotoxic activities in human tumor cell lines, suggesting a promising avenue for evaluating the biological activity mechanisms associated with G-quadruplex ligands (Blankson et al., 2013).

Radiosynthesis of Herbicides and Safeners

The study on the radiosynthesis of chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 showcases the application of similar compounds in agriculture, focusing on understanding their metabolism and mode of action to improve herbicidal formulations and safeners for agricultural use (Latli & Casida, 1995).

Novel Triazole Synthesis for Antimicrobial Activity

The synthesis and evaluation of novel dipeptide derivatives attached to triazole-pyridine moiety for antimicrobial activities highlight the continuous effort in discovering new compounds with potential healthcare applications. The synthesized compounds showed good antimicrobial activity, and their structural confirmation through various spectroscopic techniques underlines the importance of structural elucidation in the development of new therapeutic agents (Ahmed et al., 2016).

Pyrazole, Thiazole, and Pyridine Derivatives as Antitumor Agents

Another significant area of research is the synthesis of pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives incorporating the 2-thiazolyl moiety, demonstrating the exploration of novel compounds for their antitumor activities. This research emphasizes the potential of heterocyclic compounds in developing new cancer treatments, showcasing the diverse applications of these chemical structures in medicinal chemistry (Raslan et al., 2016).

Eigenschaften

IUPAC Name |

2-(4-ethyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-4-16-11-12-18(22-13-16)14-24(3)19(27)15-26-21(28)25(5-2)20(23-26)17-9-7-6-8-10-17/h6-13H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIGGTDIOQFNKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CN(C)C(=O)CN2C(=O)N(C(=N2)C3=CC=CC=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)